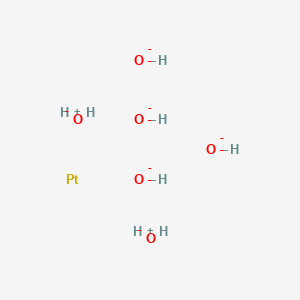
Platinic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Platinic acid, also known as hexachlorothis compound, is an inorganic compound with the chemical formula [H₃O]₂PtCl₆ₓ (0 ≤ x ≤ 6). It is a red solid and serves as an important commercial source of platinum, typically found in an aqueous solution. This compound is highly hygroscopic and is often used in various chemical processes and industrial applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Platinic acid is commonly prepared by dissolving platinum in aqua regia, a mixture of concentrated nitric acid and hydrochloric acid. The reaction can be represented as follows: [ \text{Pt} + 4 \text{HNO}_3 + 6 \text{HCl} \rightarrow \text{H}_2\text{PtCl}_6 + 4 \text{NO}_2 + 4 \text{H}_2\text{O} ] The resulting orange/red solution can be evaporated to produce brownish-red crystals of this compound .
Industrial Production Methods: In industrial settings, this compound can also be produced by exposing an aqueous suspension of platinum particles to chlorine gas or through electrolysis. These methods are often preferred to avoid nitrogen contamination that can occur with the aqua regia route .
Analyse Des Réactions Chimiques
Types of Reactions: Platinic acid undergoes various chemical reactions, including:
Oxidation: this compound can act as an oxidizing agent in certain reactions.
Reduction: It can be reduced to platinum metal using reducing agents such as sodium borohydride.
Substitution: this compound can participate in substitution reactions where chloride ions are replaced by other ligands.
Common Reagents and Conditions:
Oxidation: Reactions typically involve strong oxidizing agents.
Reduction: Sodium borohydride is commonly used as a reducing agent.
Substitution: Various ligands can be introduced under controlled conditions to replace chloride ions.
Major Products:
Oxidation: Products depend on the specific reaction conditions and reagents used.
Reduction: The primary product is platinum metal.
Substitution: Products vary based on the ligands introduced.
Applications De Recherche Scientifique
Platinic acid has numerous applications in scientific research, including:
Chemistry: It is used as a precursor for platinum-based catalysts, which are essential in various catalytic processes.
Biology: this compound is employed in the synthesis of platinum nanoparticles, which have applications in biological imaging and drug delivery.
Medicine: Platinum-based compounds derived from this compound are used in chemotherapy for cancer treatment.
Industry: It is used in the production of high-purity platinum and in the manufacture of electronic components .
Mécanisme D'action
The mechanism of action of platinic acid primarily involves its ability to serve as a precursor for platinum-based catalysts. These catalysts exhibit exceptional activity and selectivity in various chemical reactions. The molecular targets and pathways involved depend on the specific application, such as catalysis or drug delivery .
Comparaison Avec Des Composés Similaires
Hexachloropalladic acid: Similar in structure and reactivity but contains palladium instead of platinum.
Potassium hexachloroplatinate: A salt of platinic acid with potassium ions.
Ammonium hexachloroplatinate: A salt of this compound with ammonium ions.
Uniqueness: this compound is unique due to its high hygroscopicity and its role as a versatile precursor for various platinum-based compounds. Its ability to form stable complexes with a wide range of ligands makes it particularly valuable in catalysis and material science .
Propriétés
Formule moléculaire |
H8O6Pt-4 |
|---|---|
Poids moléculaire |
299.14 g/mol |
Nom IUPAC |
hydron;platinum;hexahydroxide |
InChI |
InChI=1S/6H2O.Pt/h6*1H2;/p-4 |
Clé InChI |
BYFKUSIUMUEWCM-UHFFFAOYSA-J |
SMILES canonique |
[H+].[H+].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[Pt] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


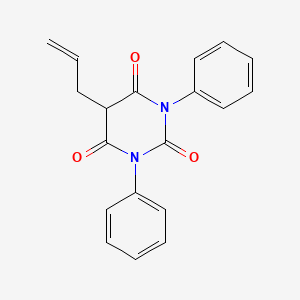

![N-{5-[(1,1-Dimethyl-2-phenyl-ethylamino)-hydroxy-methyl]-2-hydroxy-phenyl}-methanesulfonamide](/img/structure/B14761449.png)
![(5z)-5-[(6-Chloro-7-Methyl-1h-Indol-3-Yl)methylidene]-3-(3,4-Difluorobenzyl)imidazolidine-2,4-Dione](/img/structure/B14761461.png)
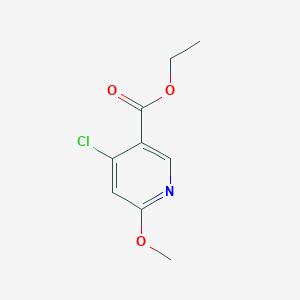
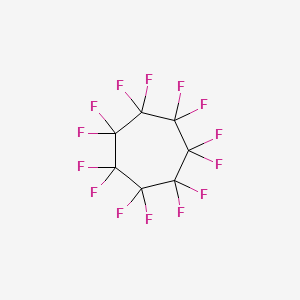
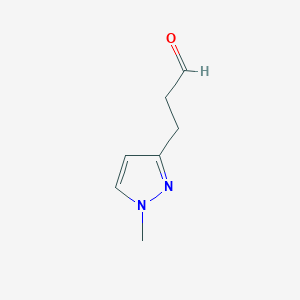

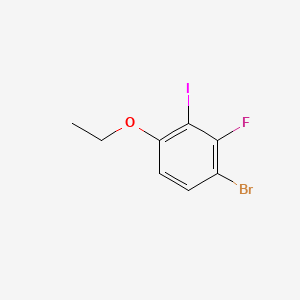
![3-Methyl-4-{(E)-[3-(trifluoromethyl)phenyl]diazenyl}-1,2-oxazol-5(4H)-one](/img/structure/B14761506.png)
![[S(R)]-N-((R)-(2-(Dicyclohexylphosphino)phenyl)(2,4,6-triisopropylphenyl)methyl)-N,2-dimethyl-2-propanesulfinamide](/img/structure/B14761508.png)
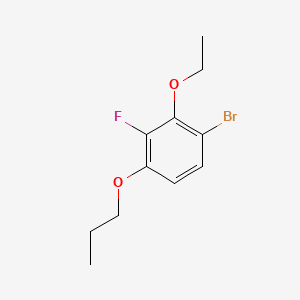
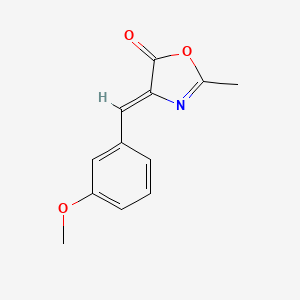
![(NE)-N-[(2E)-2-hydroxyiminooctan-3-ylidene]hydroxylamine](/img/structure/B14761516.png)
